4-Methyl-1-hexanol

説明

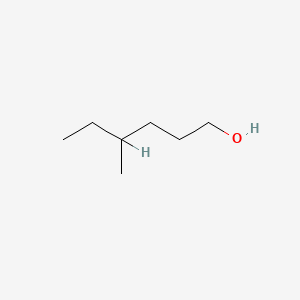

4-Methyl-1-hexanol is an organic compound with the chemical formula C7H16O. It is a clear, colorless liquid with a strong odor and is commonly used in the production of fragrances, flavors, and other chemicals. Its unique properties make it a valuable compound in various scientific research applications.

科学的研究の応用

High-Pressure Influence on Debye Process

The behavior of similar compounds, like 4-methyl-3-heptanol, under high pressure and temperature conditions, has been studied. In such conditions, significant changes in the intensity of the Debye process were observed, contributing to our understanding of hydrogen-bonded supramolecular structures under varying physical conditions (Pawlus et al., 2013).

Surface Potential and Interfacial Properties

Research on alcohols like 1-hexanol has shown their significance in enhancing interfacial properties. These studies, focusing on surface potential and tension, help in understanding the molecular arrangement at the air/water interface, which is crucial in various industrial processes (Nguyen et al., 2013).

Application in Biofuel and Engine Performance

The use of 1-hexanol in biofuel blends has been explored for its impact on engine performance and emission characteristics. Studies demonstrate that blends of 1-hexanol with diesel can improve combustion parameters and efficiency, highlighting its potential as a sustainable biofuel (Santhosh & Kumar, 2021).

Pheromonal Activity in Insects

Research has investigated the role of stereoisomers of 4-methyl-3-heptanol in the behavior of insects, particularly as components of pheromones in bark beetles and ants. This highlights its application in entomology and pest control (Zada et al., 2004).

Molecular Dynamics and Surfactant Behavior

Molecular dynamics simulations have been used to study the interactions of alcohol molecules like hexanols at interfaces. This research provides valuable insights into the adsorption behavior of alcohols, which is critical in industrial surfactant applications (Nguyen et al., 2015).

作用機序

Target of Action

Like other alcohols, it may interact with various enzymes and proteins within the body .

Mode of Action

As an alcohol, it may interact with its targets through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Alcohols in general can affect a variety of biochemical pathways, including those involved in energy metabolism and signal transduction .

Pharmacokinetics

Like other alcohols, it is likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Like other alcohols, it may cause changes in cell membrane fluidity and function, enzyme activity, and signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1-hexanol. For example, factors such as temperature and pH can affect the compound’s solubility and stability . Additionally, the presence of other substances in the body can influence the compound’s absorption, distribution, metabolism, and excretion .

特性

IUPAC Name |

4-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNLWKVZZBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862424 | |

| Record name | 4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

818-49-5 | |

| Record name | 1-Hexanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Methyl-1-hexanol biosynthesized in plants?

A: While the exact biosynthetic pathway of this compound remains unclear, research suggests its production occurs in the petal tissue of certain plants, specifically Nicotiana sylvestris. The compound is believed to be synthesized and then subsequently volatilized from these tissues. [] Further research is needed to fully elucidate the specific enzymes and intermediates involved in this biosynthetic pathway.

Q2: What are the potential applications of understanding this compound biosynthesis?

A2: A deeper understanding of how this compound is biosynthesized could open doors to several applications:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)